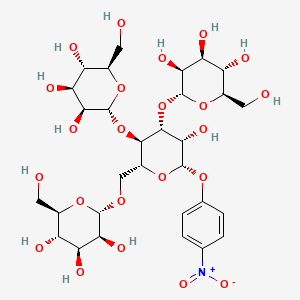
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of a trifluoromethyl group and a thiol group makes this compound potentially interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Specific details would require consultation with industrial chemistry resources.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application and target. In biological systems, it may interact with specific enzymes or receptors, affecting molecular pathways. Detailed mechanisms would require experimental data and literature review.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-4-thiol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-4-thiol: Lacks the pyridin-4-yl group.
2-(Pyridin-4-yl)-pyrimidine: Lacks the thiol group.
Uniqueness
The presence of both the trifluoromethyl group and the thiol group in 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H6F3N3S |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-pyridin-4-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) |
Clé InChI |
AOEUUKIXAOVQLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=S)C=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


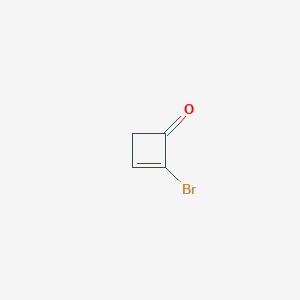
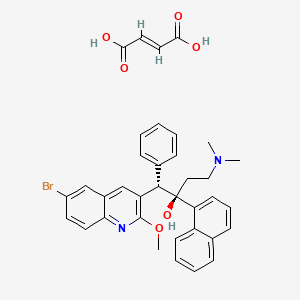

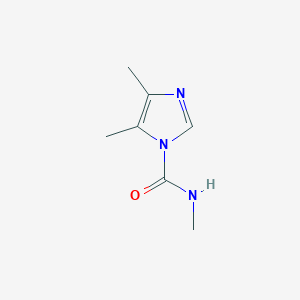

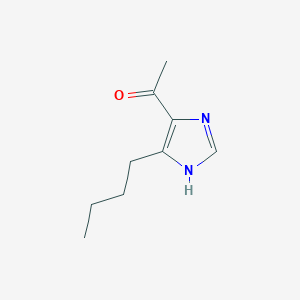
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)

